molecular formula C21H17N3O4 B585834 N-Desmethyl ent-Tadalafil CAS No. 929100-66-3

N-Desmethyl ent-Tadalafil

Cat. No. B585834
CAS RN: 929100-66-3
M. Wt: 375.384
InChI Key: XHDLVMPUSXRZOS-MGPUTAFESA-N
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Description

“N-Desmethyl ent-Tadalafil” is a derivative of Tadalafil, a phosphodiesterase 5 inhibitor . It has been identified in adulterants in drinks and healthcare dietary supplements . The compound is a structural analogue of Tadalafil where the N-methyl group of Tadalafil is replaced with an N-isopropyl group .


Synthesis Analysis

The formation of “N-Desmethyl ent-Tadalafil” and other Tadalafil-like compounds was examined using CYP3A supersomes co-expressing human P450 oxidoreductase and cytochrome b5. Both Tadalafil demethylenation and sildenafil N-demethylation were catalyzed by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 .


Molecular Structure Analysis

The molecular structure of “N-Desmethyl ent-Tadalafil” was explored by computational chemistry and molecular simulation theories such as frontier molecular orbital (FMO)-based softness (S), three-dimensional (3D) structure, surface electrostatic potential (ESP), and lipophilic potential (LP) .


Chemical Reactions Analysis

The chemical reactions involving “N-Desmethyl ent-Tadalafil” were analyzed using an indirect competitive enzyme-linked immunosorbent assay (icELISA) method. The icELISA showed a limit of detection (LOD), 50% inhibition concentration (IC 50), and a working range of 0.004-0.396, 0.89-4.27, and 0.094-16.71 ng/ml for Tadalafil, amino Tadalafil, acetamino Tadalafil, nortadalafil, and “N-Desmethyl ent-Tadalafil”, respectively .


Physical And Chemical Properties Analysis

“N-Desmethyl ent-Tadalafil” has a molecular formula of C21 H17 N3 O4 and a molecular weight of 375.38 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-Desmethyl ent-Tadalafil, focusing on six unique fields:

Pharmaceutical Development

N-Desmethyl ent-Tadalafil is a metabolite of Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction (ED). Research into N-Desmethyl ent-Tadalafil focuses on its potential as a therapeutic agent itself, exploring its efficacy, safety, and pharmacokinetics. Studies have shown that it retains some of the parent compound’s activity, making it a candidate for further drug development .

Analytical Chemistry

In analytical chemistry, N-Desmethyl ent-Tadalafil is used as a reference standard for the detection and quantification of Tadalafil and its metabolites in biological samples. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the presence of this compound in pharmacokinetic studies and to ensure the quality control of pharmaceutical products .

Environmental Monitoring

N-Desmethyl ent-Tadalafil has been detected in various environmental samples, indicating its persistence and potential accumulation in ecosystems. Research in this field focuses on understanding its environmental fate, transport, and impact. Studies aim to develop methods for detecting and quantifying this compound in water and soil samples to assess its ecological risks .

Toxicology

The toxicological profile of N-Desmethyl ent-Tadalafil is an area of active research. Scientists investigate its potential toxic effects on human health and the environment. This includes studying its metabolism, bioaccumulation, and long-term exposure effects. Such research is crucial for regulatory agencies to establish safety guidelines and permissible exposure limits .

Immunoassay Development

N-Desmethyl ent-Tadalafil is used in the development of immunoassays for the detection of Tadalafil-like compounds in various matrices. These assays are essential for monitoring the presence of these compounds in food, beverages, and dietary supplements. The development of sensitive and specific immunoassays helps in ensuring consumer safety and regulatory compliance .

Computational Chemistry

In computational chemistry, N-Desmethyl ent-Tadalafil is studied to understand its molecular properties and interactions. Techniques such as molecular docking and simulation are used to predict its binding affinity to PDE5 and other potential targets. This research aids in the rational design of new PDE5 inhibitors with improved efficacy and safety profiles .

Mechanism of Action

Target of Action

N-Desmethyl ent-Tadalafil, like its parent compound Tadalafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in smooth muscle relaxation and vasodilation .

Mode of Action

N-Desmethyl ent-Tadalafil acts as a PDE5 inhibitor . By inhibiting PDE5, it prevents the degradation of cGMP . This leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation . In the context of erectile dysfunction, this facilitates blood flow into the corpus cavernosum of the penis, enabling an erection .

Biochemical Pathways

The primary biochemical pathway affected by N-Desmethyl ent-Tadalafil is the cGMP pathway . Increased cGMP levels lead to the activation of protein kinases, ion channels, and other cellular mechanisms that result in smooth muscle relaxation and vasodilation . This can have various downstream effects, including improved blood flow in certain areas of the body .

Pharmacokinetics

N-Desmethyl ent-Tadalafil is primarily metabolized by CYP3A4 and CYP2C8 . It is primarily eliminated via hepatic metabolism, with renal excretion being an insignificant elimination pathway . The metabolite is highly bound to plasma proteins . The terminal half-life of N-Desmethyl ent-Tadalafil is about 4 hours .

Result of Action

The primary result of N-Desmethyl ent-Tadalafil’s action is the relaxation of smooth muscle and vasodilation . In the context of erectile dysfunction, this leads to improved blood flow to the penis and the ability to achieve an erection . In the context of benign prostatic hyperplasia, it can lead to improved urinary symptoms .

Action Environment

The action of N-Desmethyl ent-Tadalafil can potentially be influenced by various environmental factors. For example, the presence of other drugs that interact with the same metabolic enzymes (CYP3A4 and CYP2C8) could potentially affect the metabolism and efficacy of N-Desmethyl ent-Tadalafil . Additionally, the compound has been detected in the environment, indicating that it can potentially accumulate over time .

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheet of "N-Desmethyl ent-Tadalafil" .

Future Directions

The future directions of “N-Desmethyl ent-Tadalafil” could involve its use in immunoassay methods for measuring Tadalafil-like adulterants in spirit drinks and dietary supplements . Additionally, it could be used in the development of new anthelmintics .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Desmethyl ent-Tadalafil involves the reduction of the N-oxide group in ent-Tadalafil to form N-Desmethyl ent-Tadalafil.", "Starting Materials": [ "ent-Tadalafil", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Chloroform" ], "Reaction": [ "ent-Tadalafil is dissolved in methanol and acetic acid", "Sodium borohydride is added to the solution and the mixture is stirred for several hours", "The reaction mixture is quenched with water and extracted with chloroform", "The organic layer is separated and dried over anhydrous sodium sulfate", "The solvent is removed under reduced pressure to yield N-Desmethyl ent-Tadalafil" ] }

CAS RN

929100-66-3

Product Name

N-Desmethyl ent-Tadalafil

Molecular Formula

C21H17N3O4

Molecular Weight

375.384

InChI

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20+/m0/s1

InChI Key

XHDLVMPUSXRZOS-MGPUTAFESA-N

SMILES

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6

synonyms

(6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione

Origin of Product

United States

Q & A

Q1: What is the significance of N-Desmethyl ent-Tadalafil being included in this study about Tadalafil adulterants?

A1: N-Desmethyl ent-Tadalafil is considered a "tadalafil-like" compound [] due to its structural similarity to Tadalafil. This study focuses on developing a sensitive method to detect various Tadalafil analogues, including N-Desmethyl ent-Tadalafil, in food and supplements. These compounds are considered adulterants as they are illegally added to these products and pose potential health risks to consumers.

Q2: The study mentions "softness" as a crucial factor for effective hapten design. How does this relate to detecting N-Desmethyl ent-Tadalafil?

A2: Haptens are small molecules designed to elicit an immune response when attached to a carrier protein. The study used computational methods to design haptens for the antibody-based detection of Tadalafil and its analogues. They found that "softer" haptens, meaning those with higher frontier molecular orbital (FMO)-based softness values, resulted in antibodies with better performance []. While the study doesn't explicitly calculate the softness of N-Desmethyl ent-Tadalafil, the successful detection of this compound using the developed method suggests its structure likely exhibits a degree of "softness" recognized by the antibody. This highlights the importance of considering molecular properties like "softness" when designing detection methods for this class of compounds.

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